![molecular formula C8H6BrN3O B597407 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol CAS No. 1228666-56-5](/img/structure/B597407.png)

7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

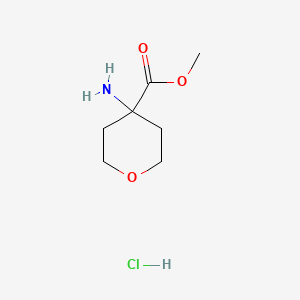

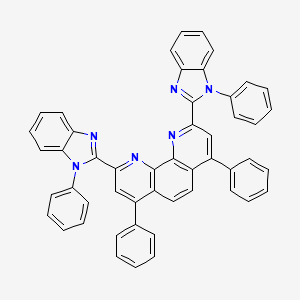

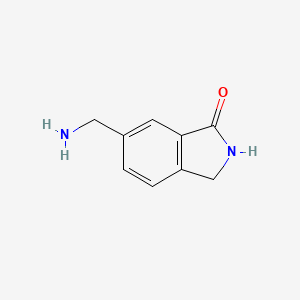

“7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol” is a chemical compound with the empirical formula C8H6BrN3O and a molecular weight of 240.06 . It is a type of privileged heterocyclic scaffold capable of providing ligands for several receptors in the body .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves various methods . One method involves the nonaqueous diazotization of an intermediate with t-BuONO and SbBr3 in CH2Br2, which is then reacted with guanidine to afford the final product .Molecular Structure Analysis

The molecular structure of “7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol” is represented by the SMILES stringCc1nc(O)c2ncc(Br)cc2n1 . This compound is part of the pyridopyrimidines family, which are ortho-fused bicyclic heterocyclic structures formed by the fusion of a pyridine and a pyrimidine ring . Physical And Chemical Properties Analysis

“7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Kinase Inhibition : Emmanuel Deau et al. (2013) synthesized 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their analogues, showing potent inhibition of Ser/Thr kinases, particularly CLK1, indicating potential applications in targeting specific kinases (Deau et al., 2013).

Antiviral and Antitumor Activity : A study by C. R. Petrie et al. (1985) on 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides revealed significant in vitro activity against measles and moderate antitumor activity against leukemia, highlighting the therapeutic potential of these compounds (Petrie et al., 1985).

Antihypertensive Effects : A study by L. Bennett et al. (1981) on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives demonstrated notable antihypertensive activity in hypertensive rats, suggesting potential applications in cardiovascular medicine (Bennett et al., 1981).

Anticancer Properties : The work of E. Grivsky et al. (1980) on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U) showed significant activity against the Walker 256 carcinosarcoma in rats, indicating its potential as an anticancer agent (Grivsky et al., 1980).

Chemical Synthesis and Analysis

Suzuki Cross-Coupling Reaction : A study by Gulraiz Ahmad et al. (2017) utilized palladium-catalyzed Suzuki cross-coupling reactions for the synthesis of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, indicating the utility of this method in creating diverse chemical structures (Ahmad et al., 2017).

Corrosion Inhibition : M. Yadav et al. (2015) investigated new pyrimidine derivatives, including 7-methoxypyrido[2,3-d]pyrimidin-4-amine, as inhibitors of mild steel corrosion in acidic medium, demonstrating the potential of these compounds in material science (Yadav et al., 2015).

Epidermal Growth Factor Receptor Inhibition : Research by J. Smaill et al. (2000) on 4-(phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides revealed their role as irreversible inhibitors of the epidermal growth factor receptor, highlighting their significance in cancer research (Smaill et al., 2000).

Safety And Hazards

Direcciones Futuras

Pyridopyrimidines, including “7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol”, have shown therapeutic interest and have been studied in the development of new therapies . The number of references containing compounds of this general structure have increased almost exponentially in the last 10 years , indicating a promising future direction for this compound.

Propiedades

IUPAC Name |

7-bromo-2-methyl-3H-pyrido[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c1-4-11-6-2-5(9)3-10-7(6)8(13)12-4/h2-3H,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAHOXUNIGVBOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=O)N1)N=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678389 |

Source

|

| Record name | 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol | |

CAS RN |

1228666-56-5 |

Source

|

| Record name | 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-6-azaspiro[3.4]octan-7-one](/img/structure/B597332.png)

![5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine](/img/structure/B597335.png)

![7-[(3,3-Dimethyl-2-oxiranyl)methoxy]-2H-1-benzopyran-2-one](/img/no-structure.png)